D2 Receptor Affinity vs. Piperazine Analogs
In stably transfected HEK cells co-expressing human D2-long and D3 dopamine receptors, 1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione exhibits a binding affinity (Ki) of 436 nM [1]. This value places it in a moderate affinity range that is distinct from the high-affinity, piperazine-containing leads in the same patent family, which can achieve sub-nanomolar Ki (e.g., 0.39 nM for Compound 3) [2]. The 1000-fold difference in Ki demonstrates that the compound is not a high-potency D3-preferring ligand but rather a balanced or D2-preferring antagonist, a crucial distinction for studies aiming to avoid potent D3-mediated effects.
| Evidence Dimension | Binding Affinity (Ki) at Human D2 Long Receptor |
|---|---|
| Target Compound Data | Ki = 436 nM |
| Comparator Or Baseline | Compound 3 (US9598387, a piperazine-carboxamide): Ki = 0.39 nM; Compound 50: Ki = 18.4 nM |
| Quantified Difference | >1000-fold lower affinity than Compound 3, ~20-fold lower than Compound 50 |
| Conditions | Stably transfected HEK cells, displacement of [125I]IABN radioligand |
Why This Matters
This positions the compound as a tool for studying moderate-affinity D2 interactions, which is mechanistically distinct from high-affinity D3-preferring compounds, allowing researchers to probe differential dopamine receptor pharmacology.
- [1] BindingDB Entry BDBM50057768. Affinity Data Ki: 436 nM for D2LR. View Source
- [2] BindingDB Entry BDBM301790. Affinity Data Ki: 0.39 nM for Compound 3. View Source
